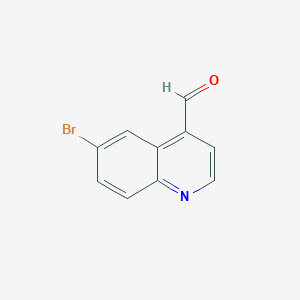

6-Bromoquinoline-4-carbaldehyde

Beschreibung

Significance of Quinolines in Chemical Research

Quinolines are heterocyclic aromatic organic compounds that have a double-ring structure composed of a benzene (B151609) and a pyridine (B92270) ring fused at two adjacent carbon atoms. britannica.com This scaffold is a cornerstone in medicinal chemistry and materials science due to its versatile properties and broad range of applications. nih.govrsc.org

Historical Context and Evolution of Quinoline (B57606) Chemistry

The history of quinoline dates back to 1834, when it was first isolated from coal tar by Friedlieb Ferdinand Runge. nih.govwikipedia.org Shortly after, in 1842, Charles Gerhardt obtained it from the decomposition of the alkaloid quinine. rsc.org Initially, coal tar was the primary source of quinoline, but over the years, numerous synthetic methods have been developed, making it readily accessible for various applications. rsc.orgwikipedia.org The evolution of quinoline chemistry has been driven by the discovery of its presence in numerous natural products with significant biological activities, such as the antimalarial alkaloid quinine, which was first used to treat malaria in the 17th century. wikipedia.orgijpsjournal.com This has spurred extensive research into the synthesis and functionalization of the quinoline core to develop new therapeutic agents and materials. nih.govrsc.org

Role of Quinoline Scaffold in Medicinal Chemistry

The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to various biological targets, leading to a wide spectrum of pharmacological activities. rsc.orgtandfonline.com Quinoline derivatives have been successfully developed as drugs for a multitude of diseases.

Antimalarial Agents: The quinoline ring is a key component of many antimalarial drugs, including quinine, chloroquine (B1663885), and mefloquine. britannica.comnih.gov

Anticancer Agents: Compounds like camptothecin (B557342) and its derivatives, which are topoisomerase inhibitors, feature the quinoline core and are used in cancer therapy. tandfonline.comnih.gov

Antibacterial Agents: Fluoroquinolones, such as ciprofloxacin (B1669076) and levofloxacin, are a major class of antibiotics based on the quinoline structure. nih.gov

Other Therapeutic Areas: The versatility of the quinoline scaffold has led to its use in developing drugs with anti-inflammatory, antiviral, antifungal, anticonvulsant, and neuroprotective properties. nih.govnih.govnih.gov

Applications in Materials Science and Industrial Processes

Beyond medicine, quinolines have found applications in various other fields:

Dyes and Pigments: Quinoline derivatives are used in the manufacturing of cyanine (B1664457) dyes, which have applications in photography and as fluorescent probes. wikipedia.org

Corrosion Inhibitors: The electron-rich nature of the quinoline ring allows it to adsorb onto metal surfaces, making its derivatives effective corrosion inhibitors for various metals and alloys. researchgate.net

Ligands in Catalysis: The nitrogen atom in the quinoline ring can coordinate with metal ions, making quinoline derivatives useful as ligands in catalysis. researchgate.net

Industrial Solvents: Quinoline itself is used as a solvent for resins and terpenes. wikipedia.org

Importance of Aldehyde Functionality in Organic Synthesis

The aldehyde group (–CHO) is a highly reactive and versatile functional group in organic chemistry. britannica.comwikipedia.org Its significance stems from its electrophilic carbonyl carbon, which is susceptible to nucleophilic attack, and the acidity of the alpha-hydrogens. britannica.com

Aldehydes are crucial intermediates in a wide array of chemical transformations, including:

Nucleophilic Addition Reactions: Aldehydes readily undergo addition reactions with a variety of nucleophiles, such as Grignard reagents, organolithium compounds, and cyanides, to form alcohols and other functional groups. wikipedia.orgnumberanalytics.com

Condensation Reactions: The aldol (B89426) condensation, a cornerstone of carbon-carbon bond formation, involves the reaction of an enolate with an aldehyde. numberanalytics.com

Oxidation and Reduction: Aldehydes can be easily oxidized to carboxylic acids or reduced to primary alcohols, providing synthetic routes to these important classes of compounds. britannica.com

Imines and Enamines Formation: Reaction with amines leads to the formation of imines (Schiff bases), which are important intermediates in many biological and synthetic processes. msu.edu

This reactivity makes aldehydes invaluable building blocks for the synthesis of complex organic molecules, including pharmaceuticals and natural products. numberanalytics.commsu.edu

Overview of Halogenated Quinolines in Synthetic Methodologies

The introduction of halogen atoms onto the quinoline scaffold significantly modifies its electronic properties and reactivity, providing a handle for further chemical transformations. orientjchem.org Halogenated quinolines are key intermediates in the synthesis of a diverse range of functionalized molecules.

The position of the halogen atom on the quinoline ring dictates its reactivity and the types of reactions it can undergo. For instance, halogens at the C2 and C4 positions are generally more reactive towards nucleophilic substitution, while those on the benzene ring are more amenable to cross-coupling reactions.

Recent advancements in synthetic chemistry have provided efficient and regioselective methods for the halogenation of quinolines. rsc.orgrsc.org These methods often utilize inexpensive and readily available halogenating agents and can be performed under mild reaction conditions. rsc.org The resulting haloquinolines serve as versatile precursors for:

Cross-Coupling Reactions: Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings are widely used to form new carbon-carbon and carbon-heteroatom bonds at the halogenated position.

Nucleophilic Aromatic Substitution: Halogens can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups.

Synthesis of Bioactive Molecules: The strategic placement of halogens can enhance the biological activity of quinoline-based compounds, as seen in some antibacterial and antibiofilm agents. nih.gov

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-bromoquinoline-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO/c11-8-1-2-10-9(5-8)7(6-13)3-4-12-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXUKIEBEEIAVFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80633370 | |

| Record name | 6-Bromoquinoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898391-75-8 | |

| Record name | 6-Bromoquinoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Spectroscopic Characterization and Structural Elucidation of 6 Bromoquinoline 4 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 6-Bromoquinoline-4-carbaldehyde, both ¹H and ¹³C NMR spectroscopy have been employed to assign the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound provides detailed information about the electronic environment of the hydrogen atoms in the molecule.

In a study characterizing novel quinoline (B57606) derivatives, the ¹H NMR spectrum of this compound was recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The aldehyde proton (CHO) resonates significantly downfield as a singlet at δ 10.49 ppm, a characteristic chemical shift for aldehyde protons due to the deshielding effect of the carbonyl group. The aromatic protons of the quinoline ring system exhibit distinct chemical shifts based on their position and electronic environment. The proton at the C2 position (H-2) appears as a doublet at δ 9.28 ppm with a coupling constant (J) of 4.5 Hz. The proton at the C5 position (H-5) is observed as a doublet at δ 9.18 ppm with a J value of 2.0 Hz. The proton at the C8 position (H-8) shows as a doublet at δ 8.12 ppm with a J value of 9.0 Hz, while the proton at the C3 position (H-3) is a doublet at δ 8.11 ppm with a J value of 4.5 Hz. Finally, the proton at the C7 position (H-7) appears as a doublet of doublets at δ 8.03 ppm with J values of 9.0 and 2.0 Hz. nih.gov

Table 1: ¹H NMR Chemical Shifts of this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CHO | 10.49 | s (singlet) | - |

| H-2 | 9.28 | d (doublet) | 4.5 |

| H-5 | 9.18 | d (doublet) | 2.0 |

| H-8 | 8.12 | d (doublet) | 9.0 |

| H-3 | 8.11 | d (doublet) | 4.5 |

| H-7 | 8.03 | dd (doublet of doublets) | 9.0, 2.0 |

Data recorded in DMSO-d₆ at 500 MHz. nih.gov

The coupling constants observed in the ¹H NMR spectrum are crucial for determining the connectivity of the protons in the quinoline ring. The doublet multiplicity for protons H-2, H-3, H-5, and H-8 indicates coupling to a single adjacent proton. The doublet of doublets multiplicity for H-7 confirms its coupling to two neighboring, non-equivalent protons. nih.gov

One would anticipate the aldehyde carbonyl carbon to appear significantly downfield, typically in the range of 190-200 ppm. The carbon atoms of the quinoline ring would be expected to resonate in the aromatic region (approximately 120-150 ppm), with the carbon attached to the bromine atom showing a characteristic shift. The specific chemical shifts would be influenced by the electron-withdrawing nature of the bromine atom and the aldehyde group.

Carbon-13 NMR (¹³C NMR) Analysis

Mass Spectrometry (MS)

Mass spectrometry is utilized to determine the molecular weight and elemental composition of a compound. Electrospray ionization mass spectrometry (ESI-MS) of this compound confirmed its molecular weight. The analysis showed a peak at a mass-to-charge ratio (m/z) of 236, corresponding to the protonated molecule [M+H]⁺. nih.gov This finding is consistent with the calculated molecular weight of the compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of a compound by creating ions from macromolecules. In the analysis of quinoline derivatives, ESI-MS is frequently employed to confirm the mass of the synthesized products. For instance, in studies involving similar quinoline structures, ESI-MS has been used to identify the formation of adducts with other molecules, such as oligonucleotides nih.gov. This technique is particularly useful for confirming the successful synthesis of target compounds by verifying their molecular weight.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate determination of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound. In the characterization of a related compound, 6-bromo-4-((3-nitrophenyl)amino)quinoline-3-carbaldehyde, HRMS (ESI) was utilized to confirm its elemental composition. The calculated mass for the protonated molecule [M+H]⁺ was 386.0135, and the experimentally found mass was 386.0136, demonstrating a high degree of accuracy and confirming the compound's formula rsc.org.

| Spectrometry Data for a Related Quinoline Derivative | |

| Technique | High-Resolution Mass Spectrometry (ESI) |

| Analyte | 6-bromo-4-((3-nitrophenyl)amino)quinoline-3-carbaldehyde |

| Ion | [M+H]⁺ |

| Calculated m/z | 386.0135 |

| Found m/z | 386.0136 rsc.org |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. This is achieved by measuring the absorption of infrared radiation by the sample material versus wavelength.

A key diagnostic feature in the IR spectrum of this compound is the carbonyl (C=O) stretching vibration of the aldehyde group. Generally, the C=O stretch for aldehydes appears in the region of 1660-1770 cm⁻¹ libretexts.org. For α,β-unsaturated aldehydes, where the carbonyl group is conjugated with a double bond or an aromatic ring, this absorption is shifted to a lower wavenumber, typically between 1710-1685 cm⁻¹ orgchemboulder.com. In the case of this compound, the aldehyde group is attached to the aromatic quinoline ring system, leading to conjugation. Therefore, the characteristic aldehyde carbonyl stretch is expected in this lower frequency range. Another diagnostic band for aldehydes is the C-H stretch of the aldehyde group, which typically appears as one or two moderate intensity bands in the region of 2830-2695 cm⁻¹ orgchemboulder.comyoutube.com. The presence of a band around 2720 cm⁻¹ is a particularly useful indicator of an aldehyde orgchemboulder.com.

| Typical Infrared Absorption Frequencies for Aldehydes | |

| Vibrational Mode | Frequency Range (cm⁻¹) |

| Aldehyde C-H Stretch | 2830-2695 orgchemboulder.comyoutube.com |

| Saturated Aliphatic Aldehyde C=O Stretch | 1740-1720 orgchemboulder.com |

| α,β-Unsaturated Aldehyde C=O Stretch | 1710-1685 orgchemboulder.com |

Advanced Analytical Techniques

Beyond basic spectroscopic methods, advanced analytical techniques are crucial for assessing the purity of this compound and for unequivocally determining its three-dimensional structure.

Chromatographic techniques are essential for the separation, identification, and purification of compounds. Thin-Layer Chromatography (TLC) is a widely used method for monitoring the progress of chemical reactions. For example, in the synthesis of related quinoline derivatives, TLC with a solvent system of 50% ethyl acetate (B1210297) in hexane (B92381) was used to track the disappearance of starting materials rsc.org.

High-Performance Liquid Chromatography (HPLC) is a more sophisticated technique that provides high-resolution separations and is invaluable for assessing the purity of a final compound. In the broader context of drug development and medicinal chemistry, HPLC is a standard method for purity analysis of synthesized molecules eurekaselect.com.

V. Applications of 6 Bromoquinoline 4 Carbaldehyde in the Synthesis of Bioactive Compounds and Advanced Materials

Precursor for Pharmaceutical Agents and Drug Discovery

6-Bromoquinoline-4-carbaldehyde is a valuable starting material in the development of new pharmaceutical agents. The aldehyde functional group is readily converted into various other functionalities, and the bromo substituent provides a handle for cross-coupling reactions, enabling the synthesis of a diverse library of quinoline (B57606) derivatives for drug discovery programs.

The quinoline nucleus is a well-established pharmacophore in the design of antimicrobial agents. nih.gov this compound has been utilized as a key building block in the synthesis of novel quinoline derivatives with potential antibacterial and antifungal activities. For instance, it can be envisioned as a precursor for creating complex quinoline-based structures. Although direct synthesis from this compound is not always explicitly detailed, the functional group is a prime candidate for reactions like condensation with amines or active methylene (B1212753) compounds to generate Schiff bases and chalcone-like intermediates, which are known to be important in antimicrobial drug development. researchgate.net

Research has shown that quinoline derivatives can be effective against both Gram-positive and Gram-negative bacteria. nih.gov For example, new quinoline derivatives have been synthesized and shown to exhibit potent effects against various bacterial strains with Minimum Inhibitory Concentration (MIC) values ranging from 0.125–8 μg/mL. nih.gov Molecular docking studies suggest that such compounds might target bacterial proteins like LptA and Topoisomerase IV, indicating a broad-spectrum antibacterial effect. nih.gov While some synthesized compounds have shown activity against strains like Staphylococcus aureus and Candida albicans, their potency can vary. nih.govacs.org For example, certain 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives have demonstrated notable activity against S. aureus. nih.gov

The development of novel anticancer agents is a critical area of research, and quinoline derivatives have shown promise in this field. researchgate.net The presence of a halogen atom, such as bromine, at the 6-position of the quinoline or quinazoline (B50416) ring has been noted to enhance anticancer effects. nih.gov While many studies focus on quinazoline-based drugs like Gefitinib and Erlotinib, the underlying quinoline structure is fundamental. nih.gov 6-Bromoquinazoline derivatives, which can be conceptually derived from 6-bromoquinoline (B19933) precursors, have been designed as potential anticancer agents. nih.govresearchgate.net These compounds have been evaluated for their antiproliferative activity against cancer cell lines such as MCF-7 and SW480. nih.govresearchgate.net

Quinoline-based compounds have a long history in the treatment of malaria, with chloroquine (B1663885) being a notable example. nih.govnih.gov The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. nih.gov this compound serves as a valuable starting point for creating novel quinoline derivatives with potential antimalarial properties. For example, quinoline-4-carbaldehydes can undergo reactions like the Biginelli reaction to produce dihydropyrimidines with moderate to high antimalarial activities, with some compounds showing excellent activity against P. falciparum. nih.gov The versatility of the quinoline scaffold allows for the synthesis of various derivatives, including hybrids with other pharmacophores, to enhance activity against resistant strains. nih.govmdpi.com

In addition to antimalarial activity, quinoline derivatives also exhibit anti-inflammatory properties. researchgate.net The incorporation of selenium into nonsteroidal anti-inflammatory drug (NSAID) structures has been explored to create new therapeutic agents. nih.gov While not directly synthesized from this compound, the principle of modifying core structures to enhance biological activity is a key concept in drug discovery.

This compound and its derivatives are instrumental in the synthesis of potent and selective enzyme inhibitors, which are crucial for treating diseases like cancer.

PI3K/mTOR Inhibitors: The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, making it a prime target for drug development. nih.govmdpi.comresearchgate.net Quinoline and quinazoline scaffolds are featured in many PI3K/mTOR inhibitors. nih.govmdpi.com For instance, 3-substituted aminomethylquinoline analogues have been developed as dual inhibitors of PI3Kδ and mTOR, with some compounds exhibiting excellent anti-tumor potency. nih.gov While the direct synthesis might start from the corresponding carboxylic acid, the carbaldehyde is a direct precursor to this acid via oxidation. The development of selective inhibitors for different PI3K isoforms is an active area of research. nih.govfrontiersin.org

FAP Inhibitors: Fibroblast Activation Protein (FAP) is another important target in oncology. frontiersin.orgcuni.cz Inhibitors based on a (4-quinolinoyl)-glycyl-2-cyanopyrrolidine scaffold have shown high affinity and selectivity for FAP. nih.govbohrium.com The synthesis of these inhibitors often involves coupling a quinoline-4-carboxylic acid derivative with an amine. nih.gov 6-Bromoquinoline-4-carboxylic acid, which can be prepared from this compound, is a key intermediate in this process. frontiersin.org The 6-bromo substituent has been shown to influence the inhibitor's potency and selectivity. nih.gov

The versatility of this compound extends to the synthesis of a wide range of other biologically active quinoline derivatives. nih.govjneonatalsurg.comrsc.org The aldehyde group can be transformed into Schiff bases, which can possess antibacterial and anthelmintic properties. jneonatalsurg.com Furthermore, the quinoline core can be incorporated into hybrid molecules with other heterocyclic systems like 1,3,4-oxadiazole (B1194373) to generate compounds with good antimicrobial and anti-biofilm activity. mdpi.com The ability to create diverse molecular structures from a single precursor makes this compound a valuable tool in medicinal chemistry.

Intermediates for Complex Heterocyclic Systems

Beyond its direct use in synthesizing bioactive molecules, this compound is a key intermediate for the construction of more complex heterocyclic systems. The aldehyde and bromo functionalities allow for a variety of synthetic transformations, including cyclization and cross-coupling reactions. This enables the fusion of the quinoline ring with other heterocyclic systems, leading to novel molecular architectures with unique chemical and biological properties. nih.govmdpi.comrsc.org

The following table summarizes the types of bioactive compounds synthesized from or related to this compound and their observed activities.

| Compound Class | Target/Application | Key Findings | Citations |

| Quinoline Derivatives | Antimicrobial | Potent effects against G+ and G- bacteria (MICs 0.125–8 μg/mL). | nih.gov |

| 2-(4-Bromophenyl)quinoline-4-carbohydrazide Derivatives | Antimicrobial (S. aureus) | Showed notable activity against Staphylococcus aureus. | nih.govacs.org |

| 6-Bromoquinazoline Derivatives | Anticancer | Enhanced anticancer effects due to the 6-bromo substituent. | nih.gov |

| Dihydropyrimidines | Antimalarial (P. falciparum) | Moderate to high antimalarial activity. | nih.gov |

| 3-Substituted Aminomethylquinolines | PI3Kδ/mTOR Inhibition | Dual inhibitors with excellent anti-tumor potency. | nih.gov |

| (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine | FAP Inhibition | High affinity and selectivity for Fibroblast Activation Protein. | nih.gov |

| Quinoline-Schiff Bases | Antibacterial/Anthelmintic | Demonstrated antibacterial and anthelmintic properties. | jneonatalsurg.com |

| Quinoline-1,3,4-Oxadiazole Hybrids | Antimicrobial/Anti-biofilm | Good antimicrobial and exceptional anti-biofilm activity. | mdpi.com |

Formation of Fused Quinoline Systems (e.g., Tetrazoloquinolines, Thienoquinolines)

The aldehyde group of this compound serves as a key handle for the construction of fused heterocyclic systems. For instance, it can be utilized in the synthesis of tetrazolo[1,5-a]quinolines. researchgate.net These compounds are accessible through various synthetic routes, including the reaction of o-alkynylisocyanobenzenes with sodium azide, which proceeds via nucleophilic addition and subsequent 6-endo cyclization. researchgate.net The resulting tetrazoloquinoline core can be further functionalized, and derivatives have been investigated for their potential as antitumor and antimycobacterial agents. researchgate.net

Similarly, the reactivity of the chloro-substituted analogue, 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, has been exploited in the synthesis of thieno[3,2-c]quinolines. researchgate.net A one-pot reaction involving conjugate addition-elimination with methyl mercaptoacetate, followed by cyclization, yields the corresponding thienoquinoline scaffold. researchgate.net These fused systems can undergo further modifications, such as Suzuki-Miyaura cross-coupling reactions, to introduce aryl substituents, leading to compounds with potential cytotoxic activity against cancer cell lines. researchgate.net

Synthesis of Azetidinones and Thiazolidinones

This compound is a valuable starting material for the synthesis of β-lactam and thiazolidinone rings, which are important pharmacophores found in numerous biologically active compounds.

Azetidinones , also known as β-lactams, can be synthesized through the Staudinger reaction, which involves the [2+2] cycloaddition of a ketene (B1206846) with an imine. derpharmachemica.comresearchgate.net The imine is typically formed by the condensation of an amine with an aldehyde, such as this compound. Subsequent reaction with chloroacetyl chloride in the presence of a base like triethylamine (B128534) leads to the formation of the four-membered azetidinone ring. derpharmachemica.com This synthetic strategy allows for the introduction of the 6-bromoquinolyl moiety onto the azetidinone core, creating novel compounds for biological evaluation. derpharmachemica.combepls.com

Thiazolidinones are another class of heterocyclic compounds that can be readily prepared from this compound. The general synthesis involves a one-pot, three-component reaction of an amine, a thiol, and an aldehyde. sysrevpharm.orgnih.gov Specifically, Schiff bases derived from the condensation of this compound with various amines can undergo cyclocondensation with thioglycolic acid to yield the corresponding 4-thiazolidinone (B1220212) derivatives. nih.gov This approach has been utilized to create libraries of thiazolidinones for screening against various biological targets. nih.govnih.gov

Applications in Catalysis and Coordination Chemistry

The quinoline nucleus, with its nitrogen atom, provides a coordination site for metal ions, making this compound and its derivatives attractive ligands in catalysis and coordination chemistry.

Ligand Design for Metal Complexes

The nitrogen atom of the quinoline ring and the oxygen atom of the carbaldehyde group in this compound can act as a bidentate ligand, forming stable complexes with various transition metals. The electronic properties of the quinoline ring can be tuned by the presence of substituents. Electron-withdrawing groups, such as the bromine atom and the aldehyde group, can influence the electron density at the coordinating atoms, thereby affecting the stability and reactivity of the resulting metal complexes. mdpi.com The versatility of quinoline-based ligands allows for the design of complexes with specific geometries and electronic properties for various applications. nih.gov

Emerging Applications and Future Research Directions

The unique properties of this compound continue to inspire new areas of research and application.

Radiotracer Development for PET Imaging

A significant emerging application for bromoquinoline derivatives lies in the development of radiotracers for Positron Emission Tomography (PET) imaging. The bromine atom on the quinoline ring provides a site for radiolabeling with positron-emitting isotopes, such as bromine-76 (B1195326) or fluorine-18 (B77423) (via a bromo-to-fluoro substitution). The resulting radiolabeled quinoline derivatives can be designed to target specific biological molecules or pathways in the body, allowing for non-invasive imaging and diagnosis of diseases. While specific research on this compound in this context is still developing, the general principle of using bromo-substituted aromatic compounds as precursors for PET radiotracers is well-established.

Novel Materials Synthesis

The unique electronic and structural characteristics of the quinoline scaffold, combined with the reactive nature of the bromo and carbaldehyde substituents, position this compound as a valuable precursor in the realm of novel materials synthesis. While direct applications of this specific compound are emerging, the broader class of functionalized quinolines has seen significant exploration in the development of advanced materials with tailored optical and electronic properties. The presence of the bromine atom and the aldehyde group offers versatile handles for a variety of chemical transformations, enabling its incorporation into larger, conjugated systems suitable for electronic and optoelectronic devices.

Research into related bromoquinoline derivatives has demonstrated their potential in the fabrication of Organic Light-Emitting Diodes (OLEDs). For instance, the synthesis of oligophenylene (bisquinoline) structures through methods like Knoevenagel condensation has yielded materials with promising electroluminescent properties. researchgate.net These molecules are designed to possess intramolecular charge transfer (ICT) characteristics, which are beneficial for enhancing the efficiency and performance of OLED devices. researchgate.net The quinoline moiety itself is known for its electron-accepting nature, good charge carrier mobility, and thermal stability, all of which are critical for the development of robust organic electronics. researchgate.net

The aldehyde functionality of this compound serves as a key reaction site for constructing larger π-conjugated systems. It can readily undergo condensation reactions with various nucleophiles to extend the conjugation length, a fundamental strategy for tuning the optical and electronic properties of organic materials. This approach is instrumental in the synthesis of conjugated polymers and small molecules for applications in Organic Field-Effect Transistors (OFETs) and electrochromic devices. nih.gov The transformation of non-conjugated precursors into fully conjugated polymers often results in a significant reduction of the material's bandgap, leading to changes in color and enhanced conductivity. nih.gov

Furthermore, the bromine atom on the quinoline ring can be utilized in cross-coupling reactions, such as Suzuki or Stille couplings, to further functionalize the molecule and build complex, multi-dimensional architectures. This dual functionality (bromo and carbaldehyde groups) allows for orthogonal synthesis strategies, where each group can be reacted independently to build sophisticated molecular structures. Dihalogenated quinolines, for example, have been employed in the preparation of dyes for solar cells and OLEDs, highlighting the versatility of halogenated quinoline scaffolds in materials science. acs.org

The synthetic pathways to functionalized quinolines are well-established, with methods like the Vilsmeier-Haack reaction being used to produce quinoline-carbaldehyde derivatives. nih.gov These synthetic tools are crucial for accessing the necessary building blocks for advanced material synthesis. The ability to introduce various substituents onto the quinoline core allows for fine-tuning of the resulting material's properties, such as solubility, film-forming capability, and electronic energy levels.

Table of Potential Applications in Novel Materials Synthesis

| Material Type | Potential Synthesis Route from this compound | Key Properties | Potential Applications |

| Electroluminescent Materials | Knoevenagel condensation with active methylene compounds; Suzuki or Sonogashira coupling to extend conjugation. | Intramolecular Charge Transfer (ICT), High Photoluminescence, Good Thermal Stability. | Organic Light-Emitting Diodes (OLEDs). |

| Conjugated Polymers | Polymerization via condensation reactions of the aldehyde group; Cross-coupling polymerization involving the bromo group. | Tunable Bandgap, Electrical Conductivity, Electrochromism. | Organic Field-Effect Transistors (OFETs), Electrochromic Devices, Sensors. |

| Functional Dyes | Condensation reactions with electron-donating anilines or other aromatic amines. | Strong Absorption in the Visible Spectrum, High Molar Extinction Coefficient. | Dye-Sensitized Solar Cells (DSSCs), Imaging Agents. |

Vi. Conclusion and Future Perspectives in 6 Bromoquinoline 4 Carbaldehyde Research

Current Challenges and Limitations in Synthetic Methodologies

The synthesis of quinoline (B57606) derivatives, including 6-bromoquinoline-4-carbaldehyde, often relies on classical methods that, while effective, present significant challenges. tandfonline.com Many traditional synthetic routes, such as the Skraup, Doebner-von Miller, and Friedlander syntheses, are characterized by demanding reaction conditions. tandfonline.comtandfonline.com These often include high temperatures, the use of hazardous or corrosive reagents like concentrated acids, and stoichiometric amounts of chemicals, which can lead to environmental concerns and difficult work-up procedures. tandfonline.comnih.gov

Opportunities for Green Chemistry Approaches

The limitations of classical synthesis have spurred significant interest in green chemistry to produce quinoline derivatives sustainably. nih.govresearchgate.net These modern methodologies focus on minimizing waste, energy consumption, and the use of hazardous substances. researchgate.net For the synthesis of this compound, this represents a significant area of opportunity.

Key green strategies applicable to quinoline synthesis involve the use of environmentally benign solvents and advanced catalytic systems. Water and ethanol (B145695) are increasingly used as green solvents, replacing more hazardous organic solvents. researchgate.netbohrium.com Furthermore, the development of recyclable catalysts, such as polymer-supported sulphonic acids and various nanoparticles, offers a path to more sustainable processes. asianpubs.org Energy-efficient techniques like microwave-assisted synthesis (MAS) and ultrasound irradiation have been shown to dramatically reduce reaction times and improve yields for quinoline synthesis. tandfonline.comijpsjournal.com

| Approach | Examples | Advantages | Reference |

|---|---|---|---|

| Green Solvents | Water, Ethanol, Ionic Liquids, Deep Eutectic Solvents (DESs) | Reduced toxicity, improved safety, often recyclable, and lower environmental impact. | researchgate.netbohrium.comijpsjournal.com |

| Green Catalysts | p-Toluenesulfonic acid (p-TSA), para-Sulfonic acid calix bohrium.comarene, Cerium nitrate, DABCO, Formic acid | Often reusable, biodegradable, require milder reaction conditions, and can improve selectivity. | researchgate.netbohrium.comijpsjournal.com |

| Energy-Efficient Methods | Microwave-Assisted Synthesis (MAS), Ultrasound-Assisted Synthesis | Significant reduction in reaction time, increased reaction rates, and often higher yields compared to conventional heating. | nih.govijpsjournal.com |

| Multicomponent Reactions (MCRs) | One-pot synthesis of complex molecules from three or more starting materials. | High atom economy, reduced number of synthetic steps, and lower waste generation. | tandfonline.comtandfonline.com |

The adoption of these green methodologies could lead to more efficient, cost-effective, and environmentally friendly production of this compound, making it more accessible for research and development. asianpubs.org

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science, offering profound insights into molecular properties and interactions. nih.govnih.gov For this compound, these in silico methods present a powerful approach to predict its biological activity and guide synthetic efforts. Techniques such as Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations are widely applied to quinoline derivatives. nih.govresearchgate.neteurekaselect.com

DFT studies can elucidate the electronic structure, stability, and reactivity of this compound, providing a theoretical foundation for its chemical behavior. researchgate.neteurekaselect.com Molecular docking allows for the prediction of binding affinities and interaction modes with biological targets like enzymes or receptors, which is crucial for identifying potential therapeutic applications. researchgate.netnih.gov For example, docking studies on other quinoline derivatives have successfully identified potential inhibitors for HIV reverse transcriptase and telomerase. nih.govnih.gov MD simulations can further explore the dynamic behavior of the ligand-protein complex, assessing its stability over time. nih.govnih.gov These computational approaches can significantly accelerate the research process by prioritizing the most promising derivatives for synthesis and experimental testing, thereby saving time and resources. nih.gov

| Method | Application | Insights Gained | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Analysis of molecular structure and properties. | Provides information on electronic structure, chemical stability, and reactivity. | researchgate.neteurekaselect.com |

| Molecular Docking | Predicting the binding of a ligand to a biological target. | Identifies potential binding modes, affinity, and key interactions with target proteins. | researchgate.netnih.gov |

| Molecular Dynamics (MD) Simulation | Simulating the movement of atoms and molecules over time. | Assesses the stability of ligand-protein complexes and conformational changes. | nih.govnih.gov |

| 3D-Quantitative Structure-Activity Relationship (3D-QSAR) | Relating the chemical structure of molecules to their biological activity. | Helps in designing new molecules with enhanced potency and selectivity. | nih.gov |

Potential for Multidisciplinary Research Collaborations

The diverse therapeutic potential of quinoline derivatives necessitates a multidisciplinary research approach. rsc.orgnih.gov The journey of a compound like this compound from a laboratory chemical to a potential therapeutic agent or advanced material requires the combined expertise of various scientific disciplines.

Effective research and development will depend on collaborations between:

Synthetic Organic Chemists to devise efficient and sustainable synthetic routes. tandfonline.comacs.org

Medicinal Chemists to design and modify the molecule to optimize its biological activity and pharmacokinetic properties. researchgate.netnih.gov

Computational Chemists to perform molecular modeling and simulations to guide drug design and explain mechanisms of action. nih.govnih.gov

Biologists and Pharmacologists to conduct in vitro and in vivo assays to evaluate the compound's efficacy and mechanism of action against various diseases, such as cancer or microbial infections. rsc.orgnih.gov

Materials Scientists to explore applications in areas like functional dyes or electronic materials, leveraging the unique photochemical properties of quinoline scaffolds. mdpi.com

Such collaborative efforts are essential for a comprehensive understanding of the compound's properties and for translating fundamental research into practical applications. nih.gov The future of this compound research is not confined to a single field but lies in the synergy of a connected, multidisciplinary scientific community.

Q & A

Q. What are the common synthetic routes for 6-Bromoquinoline-4-carbaldehyde, and how do reaction conditions influence yield?

Methodological Answer: A widely reported method involves the oxidation of 6-bromo-4-methylquinoline using selenium dioxide (SeO2) in a dioxane/water mixture (8:1 v/v) at 100°C for 2 hours . Yield optimization requires careful control of stoichiometry (e.g., SeO2 excess) and reaction time. Alternative routes may include halogenation of quinoline precursors or cross-coupling reactions, but these often require palladium catalysts and inert atmospheres. Always monitor reaction progress via TLC or HPLC to minimize byproduct formation.

Q. How is this compound characterized using spectroscopic techniques?

Methodological Answer:

- NMR: The aldehyde proton typically appears as a singlet near δ 10.0 ppm in <sup>1</sup>H NMR, while the quinoline aromatic protons show splitting patterns between δ 7.5–9.0 ppm. <sup>13</sup>C NMR confirms the aldehyde carbon at ~190 ppm.

- IR: A strong C=O stretch near 1680–1720 cm<sup>−1</sup> is characteristic.

- Mass Spectrometry: ESI-MS or EI-MS should show the molecular ion peak at m/z 236.07 (C10H6BrNO) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE: Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact.

- First Aid: For accidental exposure, flush eyes with water for 15 minutes and wash skin with soap/water. Consult a physician immediately .

- Waste Disposal: Segregate halogenated waste and use professional disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density maps to identify electrophilic sites. The aldehyde group and bromine-substituted quinoline ring are key reactive centers. Fukui indices help predict regioselectivity in reactions like Suzuki-Miyaura coupling or aldol condensations. Validate predictions with experimental kinetic studies under varying temperatures and solvents .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

Methodological Answer:

- Data Validation: Use SHELXL for small-molecule refinement to resolve disordered structures. Compare bond lengths/angles with Cambridge Structural Database (CSD) entries .

- Twinned Data: For twinned crystals, employ SHELXPRO to refine orientation matrices and apply HKLF5 format for intensity integration .

- Contradiction Analysis: Cross-validate XRD results with solid-state NMR or IR to confirm functional group orientations .

Q. How does steric hindrance from the bromine substituent influence the compound’s application in medicinal chemistry?

Methodological Answer: The bromine atom at position 6 increases steric bulk, potentially reducing binding affinity in enzyme active sites. To mitigate this:

Q. What experimental design principles apply to optimizing catalytic reactions using this compound?

Methodological Answer:

- Design of Experiments (DoE): Apply factorial design to test variables (catalyst loading, solvent polarity, temperature). For Pd-catalyzed reactions, prioritize ligand selection (e.g., XPhos vs. SPhos) and base (K2CO3 vs. Cs2CO3).

- Kinetic Profiling: Use in situ FTIR or GC-MS to track intermediate formation and adjust reaction parameters in real-time .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in NMR and HPLC purity assessments?

Methodological Answer:

- NMR Impurity Peaks: Identify minor signals using 2D techniques (COSY, HSQC) and compare with known byproducts (e.g., oxidized or hydrolyzed derivatives).

- HPLC Calibration: Use a certified reference standard (e.g., ≥98% purity) to calibrate retention times. Adjust mobile phase composition (acetonitrile/water with 0.1% TFA) to improve peak resolution .

Q. What statistical methods are appropriate for analyzing biological activity data of this compound analogs?

Methodological Answer:

- Dose-Response Curves: Fit IC50 values using nonlinear regression (e.g., GraphPad Prism).

- Significance Testing: Apply ANOVA with post-hoc Tukey tests to compare activity across analogs. Report p-values and confidence intervals .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Weight | 236.07 g/mol | |

| Boiling Point | Not reported (decomposes upon heating) | |

| Key IR Stretch (C=O) | 1680–1720 cm<sup>−1</sup> | |

| Synthetic Yield (SeO2 route) | 60–75% |

Critical Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.